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Beta-Amyloid (22-40)

Cat. No.: B1578751
M. Wt: 1815.1
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of Amyloidogenic Peptides: General Features and Research Significance

Amyloidogenic peptides and proteins are a class of molecules characterized by their propensity to misfold from their soluble, native states into highly organized, insoluble fibrillar aggregates with a cross-β-sheet structure. mdpi.comrsc.org This structural transition is a hallmark of a range of human disorders, including Alzheimer's disease, Parkinson's disease, and type II diabetes. rsc.org While some amyloidogenic proteins have known physiological functions, their aggregation into amyloid fibrils is often associated with cellular toxicity and tissue damage. mdpi.com

The process of amyloid formation is complex, often involving the self-assembly of monomers into soluble oligomers of various sizes, which then elongate to form protofibrils and mature, insoluble fibrils. wikipedia.orgresearchgate.net Research has increasingly pointed to the soluble oligomeric intermediates as the primary neurotoxic species, rather than the mature fibrillar plaques. pnas.orgmdpi.comfrontiersin.org These oligomers can interact with and disrupt cell membranes, leading to a cascade of detrimental effects. nih.gov

The significance of studying amyloidogenic peptides lies in their central role in the pathology of numerous diseases. rsc.org By understanding the molecular mechanisms that trigger their misfolding and aggregation, researchers aim to develop therapeutic strategies to inhibit these processes. Furthermore, some amyloidogenic peptides have been found to possess antimicrobial and antiviral properties, adding another layer of complexity and research interest to their biological roles. mdpi.com

Specificity and Research Rationale for Beta-Amyloid (22-40) Fragment Studies within the Amyloid Beta Family

The Amyloid-beta (Aβ) peptide, a primary component of the amyloid plaques found in the brains of individuals with Alzheimer's disease, is derived from the sequential cleavage of the amyloid precursor protein (APP). wikipedia.orgfrontiersin.org The two most studied isoforms are Aβ(1-40) and Aβ(1-42), differing by just two amino acids at the C-terminus. bmbreports.org Despite this small difference, Aβ(1-42) is more hydrophobic, aggregates more rapidly, and is considered more neurotoxic than Aβ(1-40). wikipedia.orgpnas.orgacs.org

The study of specific fragments of the full-length Aβ peptide, such as Beta-Amyloid (22-40), provides valuable insights into the structure-function relationships of the entire peptide. genscript.comfrontiersin.org The rationale for focusing on the Aβ(22-40) fragment is multi-faceted:

Core Aggregating Region: This fragment contains a significant portion of the hydrophobic C-terminal region of the full-length Aβ peptide, which is critical for aggregation and fibril formation. genscript.comsigmaaldrich.com Studies on such fragments help to pinpoint the "self-recognition elements" or core sequences that are pivotal for initiating amyloid aggregation. frontiersin.org

Membrane Interaction: The Aβ(22-40) fragment is known to be membrane-integral and can perturb the dynamics of lipid bilayers. nih.gov Understanding how this specific region interacts with and alters cell membranes is crucial for elucidating the mechanisms of Aβ-induced neurotoxicity. nih.gov

Simplified Model System: Studying a smaller, yet functionally relevant, fragment like Aβ(22-40) simplifies experimental and computational analyses of aggregation and membrane interaction, while still providing meaningful data applicable to the full-length peptide. genscript.commdpi.com

Research on Aβ(22-40) has demonstrated its ability to interact with and alter the properties of lipid membranes. For instance, studies using neutron scattering have shown that Aβ(22-40) can decrease lipid diffusion coefficients near the phase-transition temperature of the lipid bilayer, while increasing them in the gel phase. nih.gov X-ray diffraction experiments have provided evidence for the interaction of Aβ(22-40) with anionic lipid membranes containing cholesterol, with the fragment occupying positions both on the membrane surface and embedded within the membrane core. mdpi.com These findings underscore the importance of this specific peptide fragment in mediating the interaction of Aβ with neuronal membranes, a key event in the pathogenesis of Alzheimer's disease.

Table 1: Key Amyloid-Beta Peptides and Fragments in Research

Peptide/Fragment Amino Acid Length Key Research Significance
Beta-Amyloid (1-40) 40 The most common isoform of Aβ. frontiersin.org
Beta-Amyloid (1-42) 42 More amyloidogenic and neurotoxic than Aβ(1-40). wikipedia.orgacs.org
Beta-Amyloid (22-40) 19 Used in studies of Aβ structure, aggregation, and membrane interaction. nih.govgenscript.com

Properties

Molecular Weight

1815.1

sequence

EDVGSNKGAIIGLMVGGVV

Origin of Product

United States

Structural Biology and Conformational Dynamics of Beta Amyloid 22 40

Monomeric Conformation and Intrinsic Disordered Propensity

In aqueous solution, the monomer of Beta-Amyloid (22-40) is predominantly characterized as an intrinsically disordered peptide (IDP). nih.govnih.gov This means it does not adopt a single, stable three-dimensional structure but instead exists as a dynamic ensemble of rapidly interconverting conformations. pnas.orgbiorxiv.org Nuclear Magnetic Resonance (NMR) spectroscopy studies on full-length Aβ peptides confirm that in their monomeric state, they largely lack stable α-helical or β-sheet structures, favoring a random coil-like configuration. nih.govpnas.org

Fibrillar Architectures and Polymorphism

The culmination of the Aβ aggregation pathway is the formation of insoluble, highly ordered amyloid fibrils. These structures are the primary component of the amyloid plaques found in the brains of individuals with Alzheimer's disease.

The defining structural feature of all amyloid fibrils, including those formed by Aβ(22-40), is the cross-β architecture. pnas.orgnih.gov This structure consists of β-sheets where the individual β-strands run perpendicular to the long axis of the fibril. nih.gov The hydrogen bonds that stabilize the β-sheet run parallel to the fibril axis. nih.govnih.gov

A remarkable property of amyloid fibrils is polymorphism, which is the ability of a single peptide sequence to form multiple, distinct fibril structures, often referred to as "strains". pnas.orgportlandpress.com These strains can differ in their morphology (e.g., twisted vs. flat ribbons), protofilament arrangement, and the underlying molecular conformation of the peptide. nih.govnih.gov

Cryogenic electron microscopy (cryo-EM) and solid-state NMR have been instrumental in revealing the atomic-level details of this polymorphism. pnas.orgnih.gov For Aβ40, fibrils with both twofold and threefold symmetry have been identified, arising from different packing of the constituent protofilaments. nih.gov Even fibrils grown under seemingly identical conditions can exhibit different morphologies. portlandpress.com

The structural origin of this polymorphism is believed to lie in subtle differences in the conformation of the peptide monomer at the point of nucleation, which are then propagated as the fibril grows. portlandpress.com Environmental factors such as agitation, pH, temperature, and the presence of co-factors can influence which polymorph is favored. portlandpress.com For example, Aβ40 can form untwisted fibrils under agitated conditions and twisted fibrils under quiescent (still) conditions, with these differences traced back to the strength of inter-strand side-chain interactions. portlandpress.com This phenomenon of structural strains has significant biological implications, as different polymorphs have been shown to exhibit varying levels of toxicity. portlandpress.com

Table 2: Factors Influencing Fibril Polymorphism

Factor Influence on Fibril Structure Example with Aβ Peptides
Agitation Can favor the formation of specific polymorphs by altering nucleation and growth kinetics. Agitated Aβ40 solutions form untwisted fibrils, while quiescent solutions form twisted fibrils. portlandpress.com
Mutations Point mutations in the peptide sequence can lead to distinct fibril morphologies. The Iowa mutant (D23N) of Aβ40 can form fibrils with either parallel or antiparallel β-sheet structures. portlandpress.comportlandpress.com
Seeding The structure of a pre-existing fibril "seed" can template the growth of new fibrils with the same structure. Brain-derived Aβ fibrils can seed the formation of specific polymorphs in vitro that differ from spontaneously formed fibrils. pnas.orgnih.gov
Environment pH, temperature, and ionic strength can alter intermolecular interactions, favoring different packing arrangements. Different fibril types of Aβ(10-35) are formed at pH 5.6 versus pH 7.4. pnas.org

Conformational Transitions and Stability of Beta-Amyloid (22-40)

The Beta-Amyloid (Aβ) (22-40) fragment is a critical region within the full-length Aβ peptide that plays a pivotal role in the conformational changes associated with amyloid fibril formation. This segment, which includes a portion of the central hydrophobic core and the C-terminus, is intrinsically dynamic and susceptible to transitions from a soluble, often partially helical state, to a beta-sheet rich conformation that is prone to aggregation. acs.orgmdpi.com Understanding the stability of its various conformational states and the dynamics of their interconversion is fundamental to deciphering the mechanisms of amyloidogenesis. The region spanning residues 21-30, in particular, has been identified as a folding nucleus, suggesting it can independently organize and initiate the folding of the entire peptide. nih.govescholarship.org

Helix-to-Beta Sheet Transitions

The conversion from an alpha-helical or random coil structure to a beta-sheet is a hallmark of amyloid-forming proteins and peptides, including the Aβ(22-40) fragment. researchgate.net This transition is considered a crucial event preceding or occurring during the aggregation process. pnas.org Molecular dynamics simulations and experimental studies have shown that Aβ peptides can exist in an equilibrium of conformational states, including those with significant alpha-helical content and those rich in beta-sheets. nih.gov

The process is not a simple two-state transition but often involves intermediate states, such as coil-like conformations. acs.org For the full-length Aβ40, molecular dynamics simulations have captured the entire unfolding process from a helical structure to a coil, with beta-sheet structures observed as key intermediates in this pathway. pnas.org Environmental factors such as pressure and temperature can also induce this conformational shift. For instance, increasing mechanical pressure on solid Aβ(1-40) has been shown to shift the structure from alpha-helix (1655 cm⁻¹) to random coil (1647–1643 cm⁻¹) and promote the formation of beta-sheets (1634 cm⁻¹). tandfonline.com

Mutations within this region can significantly impact the propensity for this transition. The Arctic mutation (E22G), for example, has been shown to accelerate fibril formation by altering the dynamics of the peptide's microstates. acs.orgnih.gov This single amino acid substitution leads to a decrease in helical content and a corresponding increase in beta-sheet propensity, particularly in the C-terminal region (residues 30-40), which is critical for aggregation. acs.org

Table 1: Impact of E22G Mutation on Aβ40 Secondary Structure Composition
Secondary Structure[G22]Aβ40 (%)[A17/A19/G22]Aβ40 (%)
Helix713
β-sheet147
Turn2117
Coil3127
Bend1726

This data, derived from molecular dynamics simulations, illustrates how the E22G mutation enhances β-sheet content, while additional mutations (L17A/F19A) can partially reverse this effect, increasing helical stability. acs.org

Thermodynamics and Kinetics of Unfolding/Folding

The folding landscape of Aβ peptides is complex, characterized by multiple, relatively shallow energy basins corresponding to different conformational states. nih.govpnas.org Replica-exchange molecular dynamics simulations of the Aβ monomer have revealed a free-energy surface with two large basins, one comprising conformers with substantial alpha-helix content and the other with significant beta-sheet content. nih.gov The transitions between these basins are rapid, indicating that the monomer is highly dynamic and samples a wide range of structures. nih.gov

The stability of these different conformations is delicately balanced. For monomeric Aβ40 in aqueous solution, a partially folded structure with a short alpha-helix in the central hydrophobic core (a region partially overlapping with the 22-40 segment) is more stable than beta-hairpin structures. pnas.org However, in the context of oligomers, the beta-hairpin conformation becomes more stable due to the formation of intermolecular hydrogen bonds. pnas.org The decapeptide region Aβ(21-30) has been identified as a folding nucleus, where turn formation between Val-24 and Lys-28, stabilized by both hydrophobic and electrostatic interactions, initiates the monomer folding process that can lead to self-assembly. nih.gov Familial mutations at positions Glu-22 and Asp-23 have been found to destabilize this folding nucleus. nih.gov

The kinetics of Aβ fibrillization follow a nucleated growth mechanism, which is intrinsically linked to the folding and conformational state of the monomer. pnas.orgfrontiersin.org The process involves a lag phase, where nucleation events occur, followed by an elongation phase where monomers add to existing fibrils. scispace.com The rate of fibril growth is not limited by diffusion but by the necessary structural rearrangement in the monomer as it docks onto the fibril end. aip.org This rearrangement step has a significant energy barrier, with an activation energy of approximately 12 kcal/mol reported for Aβ42. aip.org Environmental conditions like temperature can significantly influence these kinetics; fibrillization is generally accelerated at higher temperatures, with a transition temperature for solid Aβ(1-40) observed around 55–60 °C. tandfonline.comaip.org

Table 2: Thermodynamic and Kinetic Parameters for Aβ Fibrillization
ParameterValueCondition/PeptideReference
Monomer-Fibril Equilibrium (Ce)0.44 ± 0.07 μMAβ40 pnas.org
Activation Energy (Monomer Rearrangement)12 kcal/molAβ42 aip.org
Thermal Transition Temperature~55–60 °CSolid Aβ(1-40) tandfonline.com

These parameters highlight the key thermodynamic and kinetic factors governing the transition of Aβ from its soluble monomeric state to the aggregated fibrillar form, a process critically influenced by the conformational dynamics within the Aβ(22-40) region.

Molecular Mechanisms of Beta Amyloid 22 40 Self Assembly and Aggregation

Nucleation-Dependent Polymerization Kinetics

The aggregation of amyloid peptides is widely described by a nucleation-dependent polymerization model. This process is characterized by a sigmoidal curve, which includes a lag phase (nucleation), followed by a rapid growth phase (elongation), and finally a plateau phase where the concentration of monomeric peptides decreases. aging-us.commdpi.com

Primary Nucleation Events

Primary nucleation is the initial and rate-limiting step in fibril formation, during which soluble peptide monomers undergo a conformational change and associate to form unstable oligomeric nuclei. aging-us.combiorxiv.org This process is thermodynamically unfavorable and occurs slowly, which accounts for the initial lag phase observed in aggregation kinetics. aging-us.com Monomeric Aβ peptides in solution are typically unstructured or contain some α-helical content. The formation of a nucleus requires these monomers to adopt a β-sheet conformation, which promotes self-association. nih.gov For Aβ(1-40) and Aβ(1-42), this process is highly sensitive to environmental conditions. nih.gov Changes in pH, for example, can significantly impact the rate of primary nucleation by altering the charge of the peptide. nih.gov

Elongation Phase Dynamics

Once stable nuclei have formed, the elongation phase proceeds rapidly. During this phase, the nuclei act as templates, recruiting and incorporating soluble monomers, leading to the growth of protofibrils and mature fibrils. aging-us.commdpi.com This process is much more thermodynamically favorable than primary nucleation. aging-us.com The mechanism of elongation is often described by a "dock-lock" model, where a monomer first docks onto the end of a growing fibril and then undergoes a conformational change to lock into the cross-β structure. nih.govacs.org The rate of elongation is dependent on the concentration of available monomers. mdpi.com

Factors Influencing Aggregation Rate and Morphology

The self-assembly of amyloid peptides is highly sensitive to a variety of physicochemical factors that can influence both the rate of aggregation and the morphology of the resulting aggregates. researchgate.net

Peptide Concentration Effects

The concentration of the peptide is a critical determinant of aggregation kinetics. Higher concentrations of Aβ monomers increase the probability of intermolecular interactions, thereby shortening the lag phase and accelerating both primary nucleation and fibril elongation. mdpi.comnih.gov Kinetic studies on Aβ(1-40) have demonstrated a clear concentration dependence on the half-time of aggregation. researchgate.net Below a certain critical aggregation concentration, the formation of stable oligomers and subsequent fibrils is significantly less likely to occur. nih.gov

Table 1: Effect of Aβ(1-40) Concentration on Aggregation Half-Time

Aβ(1-40) Concentration (µM)Aggregation Half-Time (t½) (hours)
1.0~12
2.0~8
3.0~6
4.0~4
5.0~3
This table is generated based on representative data from kinetic studies of Aβ(1-40) to illustrate the principle of concentration dependence. researchgate.net

Influence of pH and Ionic Strength

The pH of the solution significantly affects the aggregation of Aβ peptides by altering the protonation state of ionizable residues, such as histidine, and thus changing the net charge of the peptide. nih.govmdpi.com For Aβ(1-40), which has an isoelectric point (pI) of approximately 5.3, aggregation is accelerated at pH values approaching the pI. nih.govmdpi.com This is because the reduced net charge leads to decreased electrostatic repulsion between monomers, facilitating their association. mdpi.com

Ionic strength also plays a crucial role. Increasing the ionic strength of the solution through the addition of salts can screen electrostatic repulsions between charged residues on the peptide monomers. nih.govbmbreports.org This shielding effect promotes aggregation, and studies on Aβ peptides have shown that higher salt concentrations lead to faster aggregation kinetics. mdpi.combmbreports.org The type of ions present can also have specific effects on aggregation. nih.govresearchgate.net

Table 2: Influence of pH and NaCl on Aβ(1-40) Aggregation

pHNaCl Concentration (mM)Relative Aggregation RatePredominant Aggregate Morphology
7.40SlowOrdered, stable fibrils
7.4150ModerateOrdered, stable fibrils
5.50FastOligomers and protofibrils
5.5150Very FastAmorphous aggregates and protofibrils
This table summarizes general findings on how pH and ionic strength affect Aβ(1-40) aggregation, based on multiple studies. mdpi.combiorxiv.org

Seeded Aggregation and Cross-Seeding PhenomenaSeeded aggregation, where pre-formed amyloid fibrils (seeds) accelerate the aggregation of monomers, is a fundamental characteristic of amyloid formationpnas.org. Cross-seeding between different amyloid proteins is a known phenomenon, though its efficiency depends on sequence and structural similaritiespnas.orgnih.gov. While Aβ40 and Aβ42 can cross-seed each other, and Aβ can cross-seed other proteins like tau and IAPP, no studies have specifically investigated the capacity of Beta-Amyloid (22-40) to act as a seed or to be seeded by other amyloid structuresnih.govacs.org.

After conducting a thorough search for scientific literature focused on the chemical compound Beta-Amyloid (22-40), it has been determined that there is insufficient specific data available to fully address the requested article outline.

The provided search results contain extensive information regarding the molecular mechanisms of self-assembly, aggregation, and seeding for the more commonly studied full-length amyloid-beta peptides, namely Aβ(1-40) and Aβ(1-42). There is also general information about the cross-seeding of amyloid-beta peptides with microbial amyloid-like sequences.

However, specific experimental data, detailed research findings, and data tables pertaining exclusively to the Beta-Amyloid (22-40) fragment are not available in the search results. The instructions require a strict focus on this specific compound and the inclusion of detailed, data-driven content.

Without research that has specifically investigated the aggregation kinetics of Beta-Amyloid (22-40) in the presence of preformed seeds or its cross-seeding interactions with microbial amyloids, it is not possible to generate the thorough, informative, and scientifically accurate article as requested. To proceed would require extrapolation from data on different molecules, which would violate the principle of scientific accuracy and the specific constraints of the prompt.

Therefore, the requested article on Beta-Amyloid (22-40) cannot be generated at this time due to a lack of specific scientific literature on the subject within the search results.

Interactions of Beta Amyloid 22 40 with Biological Components in Model Systems

Peptide-Membrane Interactions and Membrane Perturbation Mechanisms

The interaction between amyloid-beta (Aβ) peptides and cellular membranes is considered a critical factor in the development of neurodegenerative diseases. The fragment Aβ(22-40) has been a focus of research to understand these complex interactions in simplified model systems.

Binding to Lipid Bilayers and Membrane Surface Adsorption

The Beta-Amyloid (22-40) fragment demonstrates a notable ability to interact with and bind to lipid bilayers, a fundamental component of cell membranes. This interaction is often the initial step in a cascade of events that can alter membrane structure and function. mdpi.com Studies have shown that Aβ(22-40) can adsorb to the surface of membranes, particularly those with a net negative charge. mdpi.comnih.gov This initial binding is thought to be driven by a combination of electrostatic and hydrophobic interactions. mdpi.com The peptide, being amphiphilic, possesses both hydrophilic (water-attracting) and hydrophobic (water-repelling) regions, which facilitates its association with the dual-natured lipid bilayer. mdpi.com

Research using techniques like X-ray diffraction has revealed that Aβ(22-40) can occupy two distinct positions within an anionic lipid bilayer containing cholesterol: one on the membrane surface and another embedded within the membrane's hydrophobic core. mdpi.comnih.gov This suggests a two-stage interaction model, where the peptide first makes contact and aligns with the membrane surface, followed by its insertion into the core. nih.gov The degree of this interaction can be influenced by the surrounding environment, with factors like the presence of other molecules modulating the binding process. nih.gov

Formation of Ion Channels or Pores in Model Membranes

A significant consequence of the interaction between Aβ peptides and membranes is the formation of ion-permeable channels or pores. nih.govmdpi.com While much of the research has focused on the full-length Aβ peptides, the underlying principles are relevant to understanding the behavior of fragments like Aβ(22-40). Theoretical models suggest that aggregates of Aβ peptides can assemble into structures that span the membrane, creating a pathway for ions to cross. nih.gov These channels are often non-specific and can disrupt the carefully maintained ionic balance of a cell. mdpi.com

The formation of these pores is a dynamic process. nih.gov It is believed that monomeric or small oligomeric forms of the peptide insert into the membrane and then assemble into larger, channel-like structures. mdpi.com These structures can vary in size and composition, leading to variable conduction states. nih.gov The formation of such pores is a key element of the "channel hypothesis," which posits that the disruption of ion homeostasis is a primary mechanism of Aβ-induced toxicity. mdpi.comfrontiersin.org

Alterations in Membrane Permeability and Fluidity

The binding and aggregation of Beta-Amyloid (22-40) on and within lipid bilayers can lead to significant changes in the physical properties of the membrane, including its permeability and fluidity. mdpi.comacs.org The insertion of the peptide into the membrane disrupts the orderly packing of lipid molecules, which can increase the membrane's permeability to ions and other small molecules. mdpi.com This increased leakiness can have detrimental effects on cellular function. rsc.org

Furthermore, Aβ peptides can alter membrane fluidity. Some studies have reported a decrease in membrane fluidity upon interaction with Aβ peptides, making the membrane more rigid. frontiersin.orgnih.gov This effect appears to be dependent on factors such as the peptide's aggregation state and the cholesterol content of the membrane. nih.gov Changes in membrane fluidity can, in turn, affect the function of membrane-embedded proteins and cellular processes like endocytosis. nih.gov

Influence of Membrane Lipid Composition on Interactions

The specific lipid composition of a model membrane plays a crucial role in modulating its interaction with Beta-Amyloid (22-40). The presence of certain lipids can either promote or inhibit the binding, aggregation, and subsequent membrane disruption by the peptide.

Anionic (negatively charged) lipids, such as phosphatidylserine (B164497) (PS) and dimyristoylphosphatidylserine (DMPS), have been shown to strongly interact with Aβ peptides, including the (22-40) fragment. mdpi.comnih.gov This is attributed to favorable electrostatic interactions between the negatively charged lipid headgroups and positively charged residues on the peptide. mdpi.com

Cholesterol, a key component of neuronal membranes, has a complex and sometimes contradictory role. frontiersin.org Some studies suggest that cholesterol can promote the incorporation of Aβ into membranes and the formation of pores. frontiersin.org Conversely, other research indicates that higher cholesterol levels can increase membrane rigidity, which may protect against Aβ-induced damage by making it more difficult for the peptide to insert into the bilayer. frontiersin.orgfrontiersin.org The presence of cholesterol can also influence the location of Aβ(22-40), with higher concentrations potentially preventing deep embedding of the peptide. nih.gov

The saturation of lipid acyl chains also influences interactions. Molecular dynamics simulations have shown that polyunsaturated lipids can lead to stronger adsorption of Aβ fragments to the membrane surface. researchgate.net Additionally, specific gangliosides, like GM1, have been implicated in promoting Aβ aggregation on membrane surfaces. biorxiv.orgnih.gov

Table 1: Influence of Membrane Components on Aβ(22-40) Interaction

Membrane Component Effect on Aβ(22-40) Interaction References
Anionic Lipids (e.g., PS, DMPS) Promotes binding and adsorption to the membrane surface. mdpi.comnih.gov
Cholesterol Complex role; can promote insertion and pore formation but also increase membrane rigidity, potentially offering protection. Influences peptide location within the bilayer. nih.govfrontiersin.orgfrontiersin.org
Polyunsaturated Lipids Leads to stronger adsorption of the peptide to the membrane. researchgate.net

| Ganglioside GM1 | Can act as a seed for Aβ aggregation on the membrane. | biorxiv.orgnih.gov |

Interactions with Soluble Biological Molecules (excluding in vivo receptor binding associated with disease)

Beyond its interactions with membranes, Beta-Amyloid (22-40) can also engage with soluble biological molecules, notably metal ions.

Metal Ion Chelation and Redox Activity (e.g., Zn, Cu, Fe)

Beta-Amyloid peptides, including the (22-40) fragment, are known to bind to various metal ions, a process known as chelation. nih.govresearchgate.net The most significant of these are zinc (Zn), copper (Cu), and iron (Fe). dergipark.org.trnih.gov These metal ions are found in high concentrations within the amyloid plaques characteristic of Alzheimer's disease. nih.gov

The interaction with these metal ions can have profound effects on the peptide's behavior. For instance, both copper and zinc ions can induce a conformational change in Aβ and promote its aggregation, although they may lead to the formation of non-fibrillar aggregates rather than fibrils. nih.gov Zinc, in particular, has been shown to induce the precipitation of Aβ. dergipark.org.tr

Furthermore, the binding of redox-active metals like copper and iron can lead to the generation of reactive oxygen species (ROS), such as hydrogen peroxide. nih.govmdpi.com This occurs through a process where the metal ion, once bound to the peptide, can cycle between different oxidation states, catalyzing the production of these damaging molecules. mdpi.com The production of ROS contributes to the oxidative stress observed in neurodegenerative diseases. mdpi.com The chelation of these metal ions is therefore considered a potential therapeutic strategy. nih.gov

Table 2: Effects of Metal Ion Interaction with Aβ Peptides

Metal Ion Effect on Aβ Peptides References
Zinc (Zn) Induces conformational changes and precipitation/aggregation. dergipark.org.trnih.gov
Copper (Cu) Induces conformational changes and aggregation; can lead to the production of reactive oxygen species (ROS). nih.govmdpi.com

| Iron (Fe) | Can bind to Aβ and contribute to redox activity and oxidative stress. | dergipark.org.trmdpi.com |

Interactions with Chaperones and Other Protein Modulators (e.g., ApoE in in vitro models)

There is a significant body of research on the interaction of full-length amyloid-beta peptides with molecular chaperones and modulators like Apolipoprotein E (ApoE). These chaperones can influence the aggregation pathways of Aβ, sometimes inhibiting the formation of toxic oligomers and fibrils. For instance, ApoE isoforms have been shown to interact with Aβ in an isoform-specific manner, affecting its clearance and deposition.

However, specific studies detailing the direct interaction between the Beta-Amyloid (22-40) fragment and chaperones such as heat shock proteins or protein modulators like ApoE in in vitro models are not readily found in a review of the scientific literature. Research has predominantly centered on Aβ(1-40) and Aβ(1-42), leaving the specific binding affinities, kinetics, and functional outcomes of the Aβ(22-40) fragment's interaction with these modulators uncharacterized.

Binding with Glycosaminoglycans and Other Polyanions

Glycosaminoglycans (GAGs), such as heparan sulfate (B86663), are known to interact with amyloid-beta peptides and are found co-localized with Aβ plaques. The binding of GAGs can modulate Aβ aggregation, with the size and sulfation pattern of the GAG molecule playing a key role. These interactions are primarily electrostatic, occurring between the negatively charged sulfate and carboxyl groups of GAGs and positively charged residues on the Aβ peptide. The primary GAG binding site on the full-length Aβ peptide has been identified within the N-terminal region, specifically residues 12-17.

There is a lack of specific research characterizing the binding of the Beta-Amyloid (22-40) fragment to glycosaminoglycans and other polyanions. Since the recognized primary GAG-binding motif is absent in the Aβ(22-40) sequence, its interaction profile with these molecules may differ significantly from that of the full-length peptide. Without dedicated studies, the affinity, stoichiometry, and functional consequences of Aβ(22-40) binding to GAGs remain speculative.

Cellular Uptake Mechanisms in In Vitro Cellular Models (e.g., neuronal cell lines, endothelial cells)

The cellular uptake of amyloid-beta peptides is a critical process in their metabolism and potential pathology. Studies using various in vitro models, including neuronal and endothelial cell lines, have revealed that different Aβ isoforms can be internalized through multiple pathways.

For the more commonly studied Aβ(1-40) and Aβ(1-42) peptides, both receptor-mediated endocytosis and other uptake mechanisms have been described. However, specific experimental data on the cellular uptake mechanisms for the Beta-Amyloid (22-40) fragment are absent in the current scientific literature. The subsequent subsections outline the general mechanisms observed for other Aβ fragments, but it is important to note that these have not been specifically demonstrated for Aβ(22-40).

Receptor-Mediated Endocytosis Pathways

Receptor-mediated endocytosis is a primary pathway for the cellular internalization of amyloid-beta peptides. Receptors such as the Low-Density Lipoprotein Receptor-related Protein 1 (LRP1) have been shown to mediate the uptake and clearance of Aβ, often in complex with ligands like ApoE. This process is typically saturable and energy-dependent. In brain endothelial cells, the uptake of Aβ(1-40) has been shown to be mediated by clathrin-dependent endocytosis.

Specific receptors or endocytic pathways involved in the potential uptake of the Beta-Amyloid (22-40) fragment have not been identified. The amino acid sequence of this fragment differs from the full-length peptides, and it is unknown whether it contains the necessary motifs to bind to known Aβ receptors.

Non-Saturable Uptake Mechanisms

In addition to receptor-mediated pathways, non-saturable and energy-independent uptake mechanisms have been reported for some Aβ fragments, particularly Aβ(1-40) in certain neuronal cell models. This type of uptake may involve direct interactions with the lipid bilayer of the cell membrane, potentially leading to passive diffusion or membrane disruption.

There is no available research to indicate whether Beta-Amyloid (22-40) is subject to non-saturable uptake mechanisms. The biophysical properties of this specific fragment and its propensity to interact directly with cell membranes have not been characterized.

Influence of Cell Type and Membrane Composition on Uptake

The mechanisms and efficiency of amyloid-beta uptake can vary significantly depending on the cell type (e.g., neurons, microglia, astrocytes, endothelial cells) and the specific composition of the cell membrane. For instance, the lipid and cholesterol content of the membrane can influence the aggregation and membrane interaction of Aβ peptides. Studies have shown that neuronal and endothelial cells can exhibit different primary uptake pathways for the same Aβ peptide.

While this principle is well-established for Aβ(1-40) and Aβ(1-42), there are no studies specifically investigating how different cell types or variations in membrane lipid composition affect the uptake of the Beta-Amyloid (22-40) fragment.

Modulation of Beta Amyloid 22 40 Aggregation and Associated Cellular Effects in Experimental Models

Inhibitors and Modulators of Aggregation

The aggregation of beta-amyloid is a key pathological event, and as such, finding ways to inhibit or modulate this process is a major focus of research. Various classes of molecules and materials have been investigated for their potential to interfere with the aggregation of amyloid peptides.

Small Molecule Inhibitors: Design, Synthesis, and Mechanistic Studies

The design of small molecules to inhibit amyloid-β aggregation is a significant therapeutic strategy. These inhibitors are often developed to interfere with the self-assembly process of the peptide. Rational design approaches have led to the synthesis of compounds that can prevent the formation of toxic oligomers and fibrils. nih.gov

One approach involves creating molecules that can bind to the Aβ peptide and stabilize its non-toxic monomeric form or redirect its aggregation pathway towards non-toxic species. mdpi.com For instance, certain non-dye compounds have been designed based on a 3-aminopyrazole (B16455) fragment, which is intended to interact with the β-sheet structure of Aβ42 through a specific hydrogen bond pattern. nih.gov The design process often involves connecting two such fragments with a linker to create a scaffold molecule. nih.gov

Furthermore, the structural features of small molecules play a crucial role in their inhibitory activity. Aromatic ring systems, for example, are known to be important in the formation of β-sheets through π-stacking interactions. nih.gov Polyphenols are a class of natural compounds whose anti-aggregation properties are thought to stem from their ability to interfere with these aromatic interactions. nih.gov

Studies have also explored the development of multi-functional small molecules. For example, novel 2,3-disubstituted-benzofuran derivatives have been designed and synthesized by combining the core of an iron chelator with a motif from a known muscarinic inhibitor and amyloid-binding agent. researchgate.net These compounds have shown the ability to reduce the growth of Aβ aggregation. researchgate.net

Table 1: Examples of Small Molecule Inhibitors and their Investigated Effects on Beta-Amyloid Aggregation This table is based on data from studies on various Aβ fragments, as specific data for Aβ(22-40) is limited.

Inhibitor ClassExample Compound(s)Design StrategyInvestigated Effect on Aβ AggregationReference
3-Aminopyrazole derivativesNot specifiedConnecting two 3-aminopyrazole moieties via a linker to interact with β-sheet structures.Inhibition of Aβ42 fibril formation. nih.gov
PolyphenolsMyricetin (B1677590), Rosmarinic acidInterference with π-stacking interactions of aromatic residues.Inhibition of Aβ(16-22) aggregation. nih.gov
Benzofuran (B130515) derivatives2,3-disubstituted-benzofuran derivativesFusing a benzofuran core with a motif from a muscarinic inhibitor.Reduction of Aβ aggregation growth. researchgate.net
Indan-thiazolylhydrazone derivativesCompound 2eBased on the chemical structure of donepezil.Prevention of beta-amyloid plaque aggregation. mdpi.com

Peptidic Inhibitors: Structure-Activity Relationships and Binding Modes

Peptide-based inhibitors are designed to specifically interact with the aggregating amyloid-β peptide, thereby preventing its self-assembly into toxic fibrils. A common strategy is to use peptide fragments derived from the Aβ sequence itself, particularly from regions known to be critical for aggregation. plos.org

The design of these inhibitors often involves modifications to enhance their stability and efficacy. For example, incorporating D-amino acids instead of the natural L-amino acids can make the peptides more resistant to degradation by proteases. plos.org Peptides containing D-enantiomers have been shown to effectively reduce Aβ aggregation. plos.org

Structure-activity relationship studies aim to understand how the chemical structure of these peptidic inhibitors relates to their biological activity. For instance, peptides designed to target the 17-21 self-recognition element of Aβ, which contains two crucial phenylalanine residues, have been a focus of research. plos.org By substituting these phenylalanines with their D-enantiomers, researchers have created peptides that can modulate Aβ aggregation and reduce its toxicity. plos.org These modified peptides are thought to incorporate into the growing fibril, thereby altering its structure and pathological properties. plos.org

The binding mode of these inhibitors is critical to their function. It is believed that they can bind to monomeric Aβ, early-stage oligomers, or the ends of growing fibrils to halt further elongation. mdpi.comelifesciences.org

Nanomaterial-Based Modulators (e.g., Graphene Quantum Dots, Nanoparticles)

Nanomaterials have emerged as promising agents for modulating the aggregation of amyloid-β peptides due to their unique physicochemical properties. nih.govmdpi.com These materials can be engineered to have specific sizes, shapes, and surface chemistries to optimize their interaction with Aβ. d-nb.info

Graphene Quantum Dots (GQDs): GQDs are a type of carbon-based nanomaterial that have shown significant potential in inhibiting Aβ aggregation. royalsocietypublishing.org Their small size, chemical inertness, and low toxicity make them attractive for biomedical applications. royalsocietypublishing.org Studies have indicated that GQDs can modulate the aggregation of Aβ peptides, and this regulatory effect is dependent on the mass ratio of GQDs to the peptide. royalsocietypublishing.org

Nanoparticles: Various types of nanoparticles, including those made of gold, have been investigated for their ability to interfere with Aβ aggregation. d-nb.infobeilstein-journals.org The surface chemistry and diameter of these nanoparticles are key factors that determine their effectiveness. d-nb.info For instance, gold nanospheres with specific surface coatings have been shown to inhibit Aβ aggregation even at very low, substoichiometric ratios. d-nb.info The electric charge of the nanoparticles can also influence the morphology of the resulting Aβ aggregates. d-nb.info

The proposed mechanism by which some nanoparticles inhibit aggregation involves altering the local solution conditions near the nanoparticle surface, such as pH and charge density, which in turn affects the aggregation process. d-nb.info

Table 2: Nanomaterial-Based Modulators of Beta-Amyloid Aggregation This table is based on data from studies on various Aβ fragments, as specific data for Aβ(22-40) is limited.

NanomaterialDescriptionInvestigated Effect on Aβ AggregationReference
Graphene Quantum Dots (GQDs)Zero-dimensional carbon-based nanomaterials.Modulates aggregation of Aβ1-42 in a mass ratio-dependent manner. royalsocietypublishing.org
Gold NanospheresNanoparticles with tunable size and surface chemistry.Diameter and surface chemistry modulate aggregation extent; electric charge influences aggregate morphology. d-nb.info
Hydroxylated Single-Walled Carbon Nanotubes (SWCNTs)Carbon nanotubes with hydroxyl functional groups.Inhibit β-sheet formation of Aβ peptides. beilstein-journals.org
FullerenesCarbon allotropes with a spherical structure.Inhibit fibrillation of the hydrophobic KLVFFAE peptide by disrupting β-sheet formation. beilstein-journals.org

Molecular Mechanisms of Aggregation Inhibition

The inhibition of beta-amyloid aggregation can occur through several molecular mechanisms, which often depend on the specific inhibitor and the aggregation state of the peptide it targets. frontiersin.org

Binding to Monomers: Some inhibitors function by binding directly to the monomeric form of the Aβ peptide. mdpi.com This interaction can stabilize the monomer in a non-aggregation-prone conformation, thus preventing the initial step of aggregation, known as primary nucleation. mdpi.commdpi.com

Interfering with Nucleation: The formation of a stable nucleus is a critical and rate-limiting step in the aggregation process. Inhibitors can interfere with this step by preventing monomers from coming together to form these initial seeds. frontiersin.org Some natural compounds, for instance, are thought to inhibit the association of monomers into small aggregates. frontiersin.org

Fibril Stabilization/Capping: Another mechanism involves the inhibitor binding to the ends of growing fibrils. mdpi.com This "capping" action blocks the addition of further monomers, thereby halting the elongation of the fibril. mdpi.com Peptidic inhibitors, in particular, can be designed to specifically recognize and bind to the fibril ends. mdpi.com

Remodeling of Aggregates: Certain inhibitors can interact with existing Aβ oligomers and fibrils, remodeling them into off-pathway, non-toxic species. frontiersin.org For example, some natural compounds can redirect the aggregation process to form larger, less harmful aggregates. frontiersin.org

Enzyme-Mediated Degradation and Clearance Mechanisms in Model Systems

The levels of beta-amyloid in the brain are regulated not only by its production and aggregation but also by its degradation and clearance. Several enzymes have been identified that can break down Aβ peptides.

Proteolytic Processing by Amyloid-Degrading Enzymes (e.g., MMP-9)

Matrix metalloproteinases (MMPs) are a family of enzymes that play a role in the breakdown of extracellular matrix components. Some MMPs, including MMP-9, have been shown to degrade Aβ peptides. jneurosci.orgresearchgate.netmdpi.comfrontiersin.org

MMP-9 is of particular interest because it has been shown to be capable of degrading not only monomeric Aβ but also the more aggregated forms, including fibrils and plaques, in various experimental models. frontiersin.org This ability distinguishes it from many other Aβ-degrading enzymes. frontiersin.org

Studies have shown that MMP-9 is expressed by neurons and astrocytes in the brain. jneurosci.orgresearchgate.net In experimental models, the activity of MMP-9 has been shown to be important for the clearance of Aβ. jneurosci.org For example, astrocyte-conditioned medium can degrade synthetic Aβ, and this activity is reduced when MMP-9 is inhibited or absent. jneurosci.org

The cleavage of Aβ by MMP-9 produces smaller, likely less toxic fragments. While the precise cleavage sites can vary, one study reported that activated MMP-9 cleaves synthetic Aβ(1-40) predominantly at the Leu34-Met35 bond. researchgate.net The degradation of Aβ by MMP-9 is considered a crucial part of the natural clearance mechanism for this peptide in the brain. frontiersin.orgaustinpublishinggroup.com

Fibril Disassembly by Enzymatic Action

The enzymatic degradation of beta-amyloid (Aβ) peptides is a critical clearance mechanism in the brain, and various proteases have been identified that can cleave Aβ, including its fibrillar forms. While much of the research has focused on the full-length Aβ(1-40) and Aβ(1-42) peptides, several key enzymes have cleavage sites within the Aβ(22-40) sequence, indicating their potential role in the disassembly of fibrils containing this fragment. These enzymes belong to different classes, including zinc metalloproteinases and serine proteases. oup.com

Key proteases capable of degrading Aβ fibrils often act on specific amino acid sequences that become accessible during the dynamic equilibrium between monomers, oligomers, and fibrils. oup.com Serine proteases like plasmin and matrix metalloproteinases (MMPs) such as MMP-2 and MMP-9 are secreted by glial cells and neurons and are thought to be involved in digesting amyloid plaques. oup.com

Matrix Metalloproteinases (MMPs): MMP-2 and MMP-9, in particular, have been shown to degrade both soluble and fibrillar forms of Aβ. nih.govtulane.edu In vitro studies have demonstrated that MMP-9 can effectively degrade compact amyloid plaques from the brains of transgenic mice. tulane.edu Mass spectrometry analysis has identified specific cleavage sites for these enzymes within the Aβ sequence. For instance, MMP-2 cleaves Aβ40 and Aβ42 at the Lys¹⁶-Leu¹⁷, Leu³⁴-Met³⁵, and Met³⁵-Val³⁶ peptide bonds. nih.gov The latter two sites fall within the Aβ(22-40) region. Similarly, MMP-9 has been shown to cleave fibrillar Aβ(1-42) to produce fragments such as Aβ(1-30), indicating cleavage within the C-terminal portion of the Aβ(22-40) sequence. tulane.edu Membrane type-1 MMP (MT1-MMP) also degrades both soluble and fibrillar Aβ, with multiple cleavage sites identified on the full-length peptides. nih.govacs.org

Plasmin: Plasmin, a serine protease, is known to efficiently degrade both monomeric and aggregated fibrillar Aβ. nih.govpnas.org Its activity can mitigate Aβ-induced neurotoxicity in cell cultures. nih.gov The tPA/plasmin system is considered a significant contributor to Aβ clearance in the brain. pnas.org

Other Enzymes: Insulin-degrading enzyme (IDE) and neprilysin (NEP) are two of the most studied Aβ-degrading enzymes. nih.govfrontiersin.org While they primarily act on soluble, monomeric forms of Aβ, their cleavage sites provide insight into the peptide's vulnerable points. oup.comnih.gov Studies comparing NEP and IDE have shown that NEP can degrade smaller fragments generated from Aβ40. nih.gov In contrast, some enzymes like endothelin-converting enzyme and IDE were found to be less effective at degrading pre-formed fibrils compared to MMP-9. tulane.edu

The table below summarizes key enzymes and their reported cleavage activity relevant to the Aβ(22-40) region.

EnzymeTypeSubstrate Form(s)Reported Cleavage Sites within/near Aβ(22-40)
Matrix Metalloproteinase-2 (MMP-2) Zinc MetalloproteaseSoluble & FibrillarLeu³⁴-Met³⁵, Met³⁵-Val³⁶ nih.gov
Matrix Metalloproteinase-9 (MMP-9) Zinc MetalloproteaseSoluble & FibrillarGenerates Aβ(1-30) from Aβ(1-42) tulane.edu
Membrane Type-1 MMP (MT1-MMP) Zinc MetalloproteaseSoluble & FibrillarMultiple sites on Aβ(1-40)/Aβ(1-42) nih.govacs.org
Plasmin Serine ProteaseMonomeric & FibrillarDegrades aggregated Aβ nih.govpnas.org
Neprilysin (NEP) Zinc MetalloproteasePrimarily MonomericDegrades various Aβ peptides acs.orgfrontiersin.org
Insulin-Degrading Enzyme (IDE) Zinc MetalloproteasePrimarily MonomericDegrades various Aβ peptides biorxiv.orgnih.gov

Advanced Methodologies for Beta Amyloid 22 40 Research

Spectroscopic Techniques for Structural and Kinetic Analysis

Spectroscopic methods are indispensable for elucidating the structural transformations and aggregation kinetics of Beta-Amyloid (Aβ) peptides, including the Aβ(22-40) fragment. These techniques provide insights from the secondary structure level down to specific residue interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Solution-state, Solid-state)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for obtaining atomic-level structural information on Aβ peptides in both solution and solid states.

Solution-state NMR is instrumental in characterizing the structure and dynamics of monomeric and oligomeric forms of Aβ peptides in a membrane-mimicking environment. For instance, studies have shown that in the presence of dodecylphosphocholine (B1670865) (DPC) micelles, the Aβ(1-40) peptide can adopt an α-helical conformation. nbrc.ac.in However, alterations in the micelle concentration can trigger a conformational shift to a β-sheet structure, highlighting the influence of the environment on Aβ aggregation. nbrc.ac.in

Solid-state NMR (ssNMR) is particularly suited for studying the insoluble, fibrillar aggregates of Aβ. It provides detailed constraints for developing molecular models of Aβ fibrils. pnas.orgnih.gov ssNMR studies on Aβ(1-40) fibrils have been crucial in identifying the in-register parallel β-sheet organization. pnas.orgacs.org These studies have revealed that residues 12–24 and 30–40 form the β-strand segments that participate in intermolecular hydrogen bonding to create parallel β-sheets. pnas.org Furthermore, ssNMR can probe the dynamics within the fibrils, indicating that while the β-sheet core is rigid, the N-terminal and C-terminal regions exhibit greater flexibility. nih.gov By using isotope labeling, ssNMR can provide site-specific information. For example, 2D 13C-13C correlation spectra of Aβ(1-40) fibrils with selectively labeled residues help in assigning resonances and identifying the secondary structure of specific segments. pnas.orgnih.gov

Key Research Findings from NMR:

TechniqueSample StateKey Findings for Aβ(1-40)
Solution-state NMRMonomers/Oligomers in micellesCan undergo a conformational change from α-helix to β-sheet depending on the membrane-like environment. nbrc.ac.in
Solid-state NMRFibrilsConfirmed a parallel, in-register β-sheet organization. pnas.org Residues 12-24 and 30-40 form β-strands. pnas.org The core is rigid while termini are flexible. nih.gov

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Circular Dichroism (CD) spectroscopy is a widely used technique to monitor changes in the secondary structure of proteins and peptides in solution. jasco-global.com It is particularly effective for studying the conformational transitions of Aβ peptides during aggregation. The characteristic CD spectrum for an α-helical structure shows negative bands around 222 nm and 208 nm, while a β-sheet structure is indicated by a negative band around 218 nm. nbrc.ac.in

Studies on Aβ(1-40) have utilized CD spectroscopy to demonstrate the transition from a random-coil or α-helical conformation to a β-sheet-rich structure upon aggregation. nbrc.ac.inmdpi.com For instance, in a membrane-mimicking environment, Aβ(1-40) in 20 mM DPC shows a distinct α-helical signature, which converts to a predominantly β-sheet structure (55%) in 5.5 mM DPC. nbrc.ac.in CD spectroscopy can also be used to quantify the secondary structure content, providing valuable data for understanding the kinetics of fibril formation. nih.govnih.gov The development of advanced analysis programs, such as BeStSel, has improved the accuracy of secondary structure estimation, especially for β-sheet-rich proteins and amyloid fibrils. jasco-global.compnas.orgoup.com

Secondary Structure Content of Aβ(1-40) from CD Spectroscopy:

EnvironmentPredominant Secondary StructurePercentage
20 mM DPC Micellesα-helix68% nbrc.ac.in
5.5 mM DPC Micellesβ-sheet55% nbrc.ac.in

Fluorescence Spectroscopy (e.g., Thioflavin T Assay for Fibril Formation, FRET for Conformational Changes)

Fluorescence spectroscopy offers sensitive methods to study the kinetics of Aβ fibril formation and to probe conformational changes.

Thioflavin T (ThT) Assay: The Thioflavin T (ThT) fluorescence assay is a standard method for monitoring amyloid fibril formation in real-time. scispace.commdpi.com ThT dye exhibits a significant increase in fluorescence quantum yield upon binding to the cross-β-sheet structure of amyloid fibrils. mdpi.com The resulting sigmoidal curve of ThT fluorescence intensity over time provides key kinetic parameters, such as the lag time for nucleation and the elongation rate of the fibrils. nih.gov However, it is important to note that the presence of ThT itself, especially at higher concentrations (≥ 50 µM), can sometimes influence the aggregation kinetics. royalsocietypublishing.orgacs.org Furthermore, the presence of certain exogenous compounds, like some polyphenols, can interfere with ThT fluorescence, necessitating careful control experiments. scispace.com

Förster Resonance Energy Transfer (FRET): FRET is a powerful technique for measuring distances on a molecular scale (1-10 nm) and is used to study conformational changes and intermolecular interactions in Aβ peptides. By labeling the peptide with a donor and an acceptor fluorophore pair, changes in the distance between them can be monitored through changes in FRET efficiency. This has been applied to study the conformational dynamics of Aβ oligomers and the process of their assembly. acs.org For example, action-FRET studies on the Aβ(12-28) fragment have revealed a significant conformational change from a globular to a helical structure with increasing charge state. nih.gov Single-molecule FRET experiments can characterize the conformations of different oligomeric species, even those present in very low populations. oup.com

Infrared (IR) and Raman Spectroscopy for Conformational Mapping

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy provide detailed information about the secondary structure and specific molecular vibrations within Aβ aggregates.

Infrared (IR) Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy is sensitive to the secondary structure of proteins, with the amide I band (1600-1700 cm⁻¹) being particularly informative. FTIR studies have shown that Aβ(1-40) fibrils possess a parallel β-sheet structure, which distinguishes them from oligomers that can exhibit antiparallel β-sheet characteristics. nih.gov The integration of IR spectroscopy with atomic force microscopy (AFM-IR) allows for the characterization of individual nanoscale aggregates, revealing significant structural heterogeneity even within a single fibril. biorxiv.org Two-dimensional IR (2D IR) spectroscopy, often combined with isotope labeling, can provide even more detailed structural information, such as evidence for parallel in-register β-sheets in Aβ(1-40) fibrils. researchgate.net

Raman Spectroscopy: Raman spectroscopy is another valuable tool for analyzing the secondary structure of Aβ peptides. uzh.ch It can distinguish between different conformations, such as α-helix and β-sheet. uzh.ch Deep UV resonance Raman (DUVRR) spectroscopy, combined with computational simulations, has been used to study the spectra of β-sheet amyloid fibrils of Aβ(1-40), providing insights into the effects of hydrogen-deuterium exchange and peptide bond hydration. acs.org Raman spectroscopy has also been employed to characterize the conformational properties of Aβ complexes with metal ions, which are believed to play a role in the initial stages of aggregation. imrpress.com The technique is sensitive enough to serve as a "fingerprint" to distinguish between different amyloid polymorphs. nih.gov Surface-enhanced Raman spectroscopy (SERS) can further enhance the signal and has been shown to differentiate between Aβ40 and Aβ42 isoforms and their various assembly states. researchgate.net

Microscopic and Imaging Techniques for Aggregate Characterization

Microscopy techniques are essential for visualizing the morphology of Aβ aggregates, from early oligomers to mature fibrils, providing crucial information about their size, shape, and hierarchical organization.

Electron Microscopy (Transmission Electron Microscopy (TEM), Cryo-Electron Microscopy (Cryo-EM))

Transmission Electron Microscopy (TEM): TEM is a widely used technique to visualize the morphology of Aβ aggregates. mdpi.com By using negative staining, TEM can reveal the characteristic fibrillar structures of Aβ(22-40) and other Aβ peptides. rsc.orgbiorxiv.org TEM images show that Aβ(1-40) can form long, straight fibrils, often with a width of about 10 nm, and can also reveal the presence of protofibrils. biorxiv.orgpnas.org Studies have shown that the morphology of the aggregates can be influenced by the presence of lipids and other molecules. rsc.org For instance, the presence of gangliosides can inhibit the formation of mature fibrils of Aβ40. rsc.org TEM has also been used to verify that fluorescent labeling of Aβ40 does not prevent fibril formation, which is important for correlative studies. nih.gov

Cryo-Electron Microscopy (Cryo-EM): Cryo-EM allows for the high-resolution structural determination of biological macromolecules in their near-native, hydrated state. cambridge.org Recent advances in cryo-EM have enabled the determination of the atomic structures of various Aβ fibril polymorphs. pnas.orgmdpi.compnas.org Cryo-EM studies of Aβ(1-40) fibrils have revealed complex architectures, including structures with twofold screw symmetry and multiple layers. pnas.org One study on brain-derived Aβ40 fibrils identified a novel J-shaped protomer structure stabilized by specific salt bridges. mdpi.com These high-resolution structures provide unprecedented insight into the molecular interactions that stabilize the fibril core and contribute to the polymorphism of Aβ aggregates. pnas.orgmdpi.compnas.org

Morphological Characteristics of Aβ(1-40) Aggregates from Electron Microscopy:

TechniqueAggregate TypeMorphological Features
TEMFibrilsLong, straight, or twisted filaments; width ~10 nm. biorxiv.orgpnas.org
TEMProtofibrilsFlexible fibers; diameter 60-100 Å. mdpi.com
Cryo-EMFibrilsHigh-resolution structures revealing polymorphic arrangements like J-shaped protomers and multi-layered architectures. pnas.orgmdpi.com

Atomic Force Microscopy (AFM) for Morphological Analysis

Atomic Force Microscopy (AFM) is a powerful tool for visualizing the morphology of Aβ aggregates at the nanoscale. It allows for the direct observation of the size, shape, and structure of oligomers and fibrils formed by Aβ peptides.

In situ AFM has been used to observe the aggregation of Aβ peptides on different surfaces, such as hydrophilic mica and hydrophobic graphite. nih.gov These studies provide insights into how different environments can influence the formation of β-sheet structures, a hallmark of amyloid fibrils. nih.gov For instance, on hydrophobic graphite, Aβ has been observed to form β-sheets oriented along the crystallographic symmetry of the surface, suggesting that interfacial interactions can drive fibril formation. nih.gov

Time-lapse AFM imaging has been employed to study the formation of Aβ(1-40) fibrils, revealing the dynamic process of aggregation. pnas.org These studies have identified protofibrillar aggregates as early species, which later transition into mature fibrils with distinct morphologies. nih.gov High-speed AFM has further enabled the real-time visualization of Aβ(1-42) fibril nucleation and elongation, revealing two different growth modes that produce either straight or spiral fibrils. pnas.org While these studies focus on the full-length Aβ peptides, the methodologies are directly applicable to studying the aggregation and morphology of the Aβ(22-40) fragment.

Table 1: AFM Findings on Aβ Fibril Morphology

Aβ SpeciesSubstrate/ConditionObserved MorphologiesKey Findings
Aβ(1-40)Hydrophobic graphiteOriented β-sheetsSubstrate-templated self-assembly. nih.gov
Aβ(1-40)Solution (Time-lapse)Protofibrils, mature fibrilsTransition of protofibrils to fibrils. nih.gov
Aβ(1-42)Solution (High-speed)Straight and spiral fibrilsTwo distinct growth modes and morphological switching. pnas.org
Aβ(1-40)Quiescent growth with seedingTwisted fibrils with threefold symmetryCommon secondary and tertiary structures but different quaternary organization. pnas.org

Separation and Characterization Methods for Species Identification

Identifying the various species present during the aggregation of Aβ(22-40) is critical for understanding its pathological role. Several high-resolution techniques are utilized for this purpose.

Mass spectrometry (MS) is a cornerstone technique for the identification and quantification of Aβ peptides. It offers high sensitivity and specificity, allowing for the detection of different Aβ variants and their post-translational modifications.

Immunoprecipitation-Mass Spectrometry (IP-MS) combines the specificity of immunoprecipitation with the analytical power of mass spectrometry. This technique is widely used to measure Aβ peptides in complex biological samples like plasma and cerebrospinal fluid (CSF). wustl.edunih.govnih.gov IP-MS assays have demonstrated high accuracy in distinguishing individuals with and without brain amyloid pathology. nih.gov The process typically involves capturing Aβ peptides with specific antibodies followed by their analysis using MS. nih.govmedrxiv.org Different IP-MS protocols have been developed, including single-step and two-step immunoprecipitation methods, to improve efficiency and sensitivity. nih.gov

Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with Time-of-Flight (TOF) MS is another powerful tool for analyzing Aβ peptides. core.ac.uknih.gov MALDI-TOF MS can be used to identify a wide range of Aβ-related peptides in a sample. nih.govshimadzu.com For instance, one method combined immunoprecipitation with MALDI-TOF MS to specifically isolate and analyze Aβ(1-40) from human plasma. researchgate.net This approach allows for the detection and quantification of various Aβ species, including newly discovered ones. shimadzu.com

Table 2: Performance of Different Plasma Aβ42/40 Assays

Assay TypeAUC for Identifying Abnormal Brain Aβ StatusReference
IP-MS (WashU)0.83 - 0.87 wustl.edunih.gov
IP-free LC-MS0.75 wustl.edu
SIMOA Immunoassay0.66 wustl.edu
Chemiluminescence Immunoassay0.73 wustl.edu
ELISA0.67 wustl.edu

AUC (Area Under the Curve) is a measure of the diagnostic accuracy of a test.

Capillary electrophoresis (CE) is a high-resolution separation technique that can differentiate various forms of Aβ peptides, including monomers and different oligomeric species. mdpi.comnih.gov CE with UV detection has been used to monitor the evolution of Aβ(1-40) oligomers over time. nih.gov The technique has shown that sample preparation methods can significantly impact the early stages of aggregation. nih.gov

CE coupled with laser-induced fluorescence (LIF) detection offers enhanced sensitivity for analyzing Aβ aggregates. mdpi.comacs.org An affinity CE-LIF method, using the amyloid-binding dye Thioflavin T in the running buffer, has been developed for the specific analysis of fibrillar Aβ aggregates. mdpi.com This method allows for the separation and detection of fibrillar aggregates of different sizes. mdpi.com

Affinity Capillary Electrophoresis (ACE) is a powerful technique for studying the interactions between molecules. It can be used to investigate the binding of small molecules or other proteins to Aβ(22-40), providing insights into potential inhibitors or modulators of aggregation. For example, ACE has been used to study the interaction between Aβ(1-40) and β-cyclodextrin. mdpi.com

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of particles in a solution. kuleuven.be It is particularly useful for monitoring the growth of Aβ aggregates over time. nih.gov DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles, from which the hydrodynamic diameter of the aggregates can be determined. kuleuven.benih.gov

Size Exclusion Chromatography (SEC) is a technique that separates molecules based on their size. It is widely used to isolate and characterize different Aβ species, from monomers and dimers to larger oligomers and protofibrils. acs.orgnih.gov In a typical SEC experiment, a sample containing Aβ is passed through a column packed with a porous gel. Larger molecules, which are excluded from the pores, elute first, while smaller molecules, which can enter the pores, elute later. researchgate.net

SEC has been instrumental in studying the time-dependent aggregation of Aβ(1-40), showing the appearance of a protofibril peak with a corresponding decrease in the monomer/dimer peak over time. researchgate.net This method allows for the separation of low molecular weight Aβ species for further analysis by other techniques. pnas.org However, for large-scale preparations, SEC can be inefficient. nih.gov

Computational and Simulation Approaches

Computational and simulation methods, particularly molecular dynamics (MD) simulations, provide atomic-level insights into the aggregation process of Aβ peptides that are often inaccessible to experimental techniques. jst.go.jpspringernature.com These methods can be used to study the conformational changes of Aβ monomers, the formation of oligomers, and the structure of mature fibrils. pnas.org

MD simulations have revealed that Aβ peptides tend to accumulate at hydrophilic/hydrophobic interfaces, which accelerates their aggregation. nih.govjst.go.jp At these interfaces, Aβ(1-40) has been shown to undergo a conformational transition from an α-helix to a β-hairpin structure, which promotes the formation of oligomers with intermolecular β-sheets. jst.go.jpnih.gov Simulations have also been used to investigate the influence of other molecules, such as cyclic neuropeptides, on Aβ aggregation. plos.org

These computational studies complement experimental findings and help to build a more complete picture of the molecular mechanisms driving Aβ(22-40) aggregation. springernature.com By understanding these mechanisms, it may be possible to design novel therapeutic strategies to prevent or treat Alzheimer's disease.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Interactions

Molecular dynamics (MD) simulations have emerged as a powerful computational tool to investigate the conformational dynamics and interaction mechanisms of amyloid-beta (Aβ) peptides at an atomic level. tandfonline.com These simulations provide insights into the structural transitions and aggregation pathways that are often difficult to capture through experimental methods alone. tandfonline.comfrontiersin.org

MD simulations have been instrumental in understanding the conformational landscape of Aβ peptides. For instance, simulations have shown that Aβ(1-40) can undergo a transition from an α-helical to a β-sheet conformation in an aqueous solution. pnas.org This transition is significant as the β-sheet structure is a hallmark of amyloid fibrils. frontiersin.org The simulations identified that four glycine (B1666218) residues (G25, G29, G33, and G37) are crucial for the formation of β-sheets in the aqueous environment. pnas.org When these glycines were mutated to alanines in the simulations, the formation of β-sheets was nearly eliminated, and the helical structure became more stable. pnas.org

The environment plays a critical role in the conformational behavior of Aβ peptides. In a simulated dipalmitoyl phosphatidylcholine (DPPC) lipid bilayer, Aβ(1-40) predominantly adopts a helical structure. pnas.org However, the peptide shows a tendency to move from within the membrane to its surface. pnas.org This interaction with the membrane is believed to be a key factor in Aβ-induced neurotoxicity.

Furthermore, MD simulations have revealed that heterogeneous environments, such as the interface between water and air or the surface of ganglioside clusters on cell membranes, can accelerate Aβ aggregation. jst.go.jpnih.gov At these interfaces, the concentration of Aβ peptides increases, which is a contributing factor to aggregation. jst.go.jpnih.gov The simulations have shown that Aβ40 can form an α-helix which then transitions into a β-hairpin structure, a conformation that promotes the formation of oligomers with intermolecular β-sheets. jst.go.jpnih.gov

The interactions of Aβ peptides with different types of cell membranes have also been a focus of MD studies. Simulations have indicated that the composition of the cell membrane can significantly influence the secondary structure of Aβ peptides. acs.org For example, a model gray matter membrane was shown to promote the formation of β-hairpin conformations, which are critical for aggregation. acs.org The glutamic acid at position 22 (Glu22) appears to be a key residue in this process. acs.org In contrast, simulations with a model white matter membrane showed spontaneous insertion of peptide segments into the membrane, suggesting a mechanism by which Aβ could compromise membrane integrity. acs.org

Table 1: Key Findings from MD Simulations of Aβ(22-40) and Related Peptides

Simulation SystemKey FindingsReferences
Aβ(1-40) in aqueous solutionObservation of α-helix to β-sheet conformational transition. Glycines G25, G29, G33, and G37 are important for β-sheet formation. pnas.org
Aβ(1-40) in DPPC bilayerAβ(1-40) adopts a helical structure but tends to move to the membrane surface. pnas.org
Aβ40 at hydrophilic/hydrophobic interfacesIncreased peptide concentration and formation of α-helix followed by β-hairpin promotes aggregation. jst.go.jpnih.gov
Aβ peptides with model gray matter membraneThe membrane influences the secondary structure of Aβ, with Glu22 playing a crucial role in promoting β-hairpin formation. acs.org
Aβ peptides with model white matter membraneSpontaneous insertion of peptide segments into the membrane was observed. acs.org

Protein Docking and Ligand Binding Predictions

Protein docking is a computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a larger molecule (protein). This methodology is crucial in the discovery of potential therapeutic agents that can inhibit the aggregation of Aβ peptides.

Docking studies have been employed to identify the binding sites of various molecules on Aβ. For instance, the binding of polyphenols, such as myricetin (B1677590) and rosmarinic acid, to Aβ(16-22) has been investigated. mdpi.com These studies suggest that the polyphenols inhibit aggregation by forming hydrogen bonds with the charged amino acid residues Lys16 and Glu22, which are critical for the electrostatic attraction that drives aggregation. mdpi.com

Another area of interest is the interaction between Aβ and cell surface receptors, such as the Receptor for Advanced Glycation Endproducts (RAGE). Docking and MD simulations have been used to study the interaction between different Aβ isoforms, including Aβ40, and the RAGE receptor. nih.gov These studies have identified two main interaction interfaces, one at the junction of the V and C1 domains of RAGE and another smaller area linking the C1 and C2 domains. nih.gov The research indicated that Aβ40 forms stable complexes with RAGE, suggesting a mechanism for its transport across the blood-brain barrier. nih.gov

Furthermore, docking studies have been utilized to screen for potential inhibitors of the Aβ-RAGE interaction. The inhibitor RP-1 was found to have an interaction area that coincides with that of Aβ, making it a promising candidate for blocking this pathogenic interaction. nih.gov

The identification of binding sites for imaging agents is another important application of protein docking. For example, the binding sites of Thioflavin T and AZD2184 on Aβ42 fibrils have been determined using docking methods. frontiersin.org The core binding sites were found to be within the two β-sheets of the fibril, with Met35 being an important residue for binding. frontiersin.org

Table 2: Examples of Protein Docking Studies on Aβ Peptides

Aβ Peptide/FibrilInteracting Molecule(s)Key Findings from DockingReferences
Aβ(16-22)Myricetin, Rosmarinic acidPolyphenols are predicted to inhibit aggregation by binding to charged residues Lys16 and Glu22. mdpi.com
Aβ40RAGE ReceptorAβ40 forms stable complexes with RAGE, with the main interaction interface at the junction of the V and C1 domains. nih.gov
Aβ42 fibrilThioflavin T, AZD2184The core binding sites for these imaging agents are located within the β-sheets of the fibril. frontiersin.org
Aβ40Myocilin, OptineurinDocking scores suggest energetically favorable interactions between Aβ and these glaucoma-related proteins. explorationpub.com

Coarse-Grained Simulations of Aggregation

While all-atom MD simulations provide detailed insights, they are computationally expensive and often limited to relatively short timescales. Coarse-grained (CG) simulations offer a way to overcome this limitation by representing groups of atoms as single particles. This simplification allows for the simulation of larger systems over longer timescales, making it particularly suitable for studying the slow process of protein aggregation.

CG simulations have been instrumental in exploring the aggregation free energy landscape of Aβ(1-40). pnas.org These studies have shown that while an isolated monomer is mostly disordered with a short α-helix, a less stable hairpin structure becomes more favorable in oligomers. pnas.org The simulations have also revealed the structures of both prefibrillar oligomers, which are polymorphic and consist mainly of antiparallel β-sheets, and fibrillar oligomers with parallel β-sheets. pnas.org

The transition between these prefibrillar and fibrillar forms has been investigated using umbrella sampling along a structural progress coordinate. pnas.org A key finding is that the fibrillar oligomer becomes more stable than its prefibrillar counterpart only in the pentamer, where a significant energy barrier for interconversion appears. pnas.org

CG simulations have also been used to study the spontaneous binding of Aβ fibrils to lipid membranes. biorxiv.org Simulations of an Aβ(9-40) fibril with a cholesterol-rich DPPC bilayer captured the spontaneous binding of the fibril to the membrane. biorxiv.org The interaction was found to be favorable, with both the middle region and the C-terminal residues of the fibril playing an important role in the binding event. biorxiv.org The simulations also showed that the binding of the Aβ fibril can cause localized thinning of the membrane. biorxiv.org

These CG simulation studies provide valuable information on the mechanisms of Aβ aggregation and its interaction with cellular components, which can aid in the design of therapeutic strategies. tandfonline.commdpi.com

Table 3: Insights from Coarse-Grained Simulations of Aβ Aggregation

Simulation SystemKey FindingsReferences
Aβ(1-40) oligomerizationMonomers are largely disordered; hairpin structures stabilize in oligomers. Prefibrillar oligomers are polymorphic with antiparallel β-sheets. pnas.org
Aβ(1-40) fibrillizationFibrillar oligomers with parallel β-sheets become more stable than prefibrillar forms at the pentamer stage. pnas.org
Aβ(9-40) fibril and DPPC/cholesterol bilayerSpontaneous and favorable binding of the fibril to the membrane, involving the middle and C-terminal regions. Localized membrane thinning upon binding. biorxiv.org

Future Research Directions and Unresolved Questions for Beta Amyloid 22 40 Studies

Elucidation of High-Resolution Structures of Transient Toxic Species

A major hurdle in understanding the pathological role of Beta-Amyloid (Aβ) peptides, including the (22-40) fragment, is the transient and polymorphic nature of their toxic oligomeric species. researchgate.netmdpi.com While fibrils are the hallmark plaques found in Alzheimer's disease, there is growing evidence that smaller, soluble oligomers are the most neurotoxic entities. researchgate.net However, their heterogeneity and instability make them challenging to study using traditional structural biology techniques like X-ray crystallography and solution NMR. researchgate.net

Future research must focus on capturing the high-resolution structures of these fleeting intermediates. Techniques like cryo-electron microscopy (cryo-EM) have shown promise in determining the structure of Aβ fibrils, and its application to smaller oligomers is a critical next step. mdpi.com Scanning tunneling microscopy (STM) has also been used to visualize the morphology of Aβ monomers and oligomers, suggesting a potential mechanism for their linear assembly. researchgate.net

Overcoming the challenge of characterizing these transient species will require innovative approaches. This may include the development of methods to stabilize toxic oligomers, perhaps through the use of novel chemical cross-linkers or binding partners that can trap them in a specific conformation long enough for structural analysis. The insights gained from these high-resolution structures will be invaluable for the rational design of therapeutics that can specifically target and neutralize these toxic species.

Comprehensive Understanding of the Interplay of Environmental and Genetic Factors on Aggregation

The aggregation of Beta-Amyloid (22-40) is not a spontaneous event but is influenced by a complex interplay of genetic and environmental factors. frontiersin.orgabcam.com While mutations in genes like Amyloid Precursor Protein (APP), Presenilin 1 (PSEN1), and Presenilin 2 (PSEN2) are known to cause early-onset familial Alzheimer's disease by altering Aβ production, the factors driving aggregation in the more common sporadic form of the disease are less clear. frontiersin.orgnih.govmedrxiv.org

Future investigations need to comprehensively map the landscape of genetic and environmental modifiers of Aβ(22-40) aggregation. This includes identifying specific genetic variants beyond the well-established risk factor of Apolipoprotein E (ApoE) that may influence the aggregation propensity of this particular fragment. oup.com Twin studies have suggested a significant genetic contribution to Aβ and tau pathology even in cognitively normal individuals, highlighting the importance of identifying these genetic determinants. medrxiv.org

Environmental factors, such as diet, lifestyle, and exposure to certain metals or toxins, also warrant deeper investigation. For instance, metal ions have been implicated in promoting Aβ aggregation. acs.org Understanding how these environmental exposures interact with an individual's genetic background to modulate Aβ(22-40) aggregation is a crucial area of future research. This knowledge could lead to personalized risk assessments and preventative strategies.

Factor Type Examples Potential Influence on Aβ(22-40) Aggregation
Genetic Mutations in APP, PSEN1, PSEN2; ApoE genotypeAltered production, clearance, or intrinsic aggregation propensity of Aβ peptides. frontiersin.orgnih.govoup.com
Environmental Metal ions, diet, lifestyle factorsPromotion of aggregation, oxidative stress, and inflammatory responses. abcam.comacs.org

Development of Novel Mechanistic Probes and Tools for Real-Time Monitoring of Aggregation

To truly understand the dynamic process of Beta-Amyloid (22-40) aggregation, researchers need tools that can monitor these events in real-time and within a biologically relevant context. Traditional methods often rely on end-point measurements, which fail to capture the critical early stages of oligomerization. acs.org

The development of novel mechanistic probes is a key future direction. Fluorescent probes, for example, offer a promising avenue for real-time monitoring. While traditional dyes like Thioflavin T (ThT) are effective at detecting mature fibrils, they are less sensitive to early-stage oligomers. acs.orgresearchgate.net Therefore, there is a pressing need for new probes that can specifically bind to and signal the presence of these early toxic species. acs.orgresearchgate.net

Recent advancements include the development of ruthenium-based fluorescent probes and other small molecules that can bind to various Aβ forms, including monomers and oligomers, without perturbing the aggregation process itself. researchgate.net Quantum dots labeled with Aβ peptides have also been used for real-time imaging of aggregation. plos.org Furthermore, techniques like fluorescence correlation spectroscopy (FCS) combined with novel probes can provide information on the size and concentration of early aggregates. researchgate.net The continued innovation in this area will be critical for screening potential therapeutic agents that can inhibit or redirect the aggregation cascade.

Probe/Tool Principle Application in Aβ(22-40) Aggregation Studies
Novel Fluorescent Probes Bind to specific Aβ conformations (monomers, oligomers, fibrils) and exhibit changes in fluorescence. researchgate.netresearchgate.netReal-time monitoring of the entire aggregation process, including early nucleation and oligomerization. researchgate.net
Quantum Dots (QDs) Semiconductor nanocrystals that can be labeled with Aβ peptides for fluorescent tracking. plos.orgReal-time 3D imaging of aggregation, co-aggregation with unmodified Aβ, and inhibition by antibodies. plos.org
Fluorescence Correlation Spectroscopy (FCS) Measures fluctuations in fluorescence intensity to determine the concentration and diffusion time of fluorescently labeled molecules. researchgate.netDetection and characterization of small, early-stage Aβ aggregation intermediates. researchgate.net

Integration of Multiscale Computational and Experimental Approaches for Predictive Modeling

The complexity of Beta-Amyloid (22-40) aggregation, influenced by a myriad of factors, necessitates a move towards predictive modeling through the integration of computational and experimental approaches. uwl.ac.ukmit.edu Computational methods, such as molecular dynamics (MD) simulations, can provide atomistic-level insights into the conformational dynamics and aggregation pathways of Aβ peptides. acs.orgfrontiersin.org

Future research will increasingly rely on multiscale modeling, which can bridge the gap from the behavior of individual molecules to the dynamics of cellular systems and even whole-organ models. uwl.ac.uknih.gov These models can simulate how factors like mutations or the presence of metal ions affect the structure and aggregation of Aβ(22-40). acs.org By incorporating experimental data from techniques like solid-state NMR and cryo-EM, these computational models can be refined and validated, increasing their predictive power. frontiersin.org

The ultimate goal is to develop robust predictive frameworks that can be used to test therapeutic hypotheses in silico before embarking on costly and time-consuming experimental studies. nih.gov This integration of "wet lab" and "in silico" research holds the key to accelerating the discovery of effective interventions for Alzheimer's disease. Machine learning and artificial intelligence are also emerging as powerful tools to analyze large datasets from both computational and experimental studies, identifying patterns and making predictions about aggregation-prone regions and the effects of various factors. mit.edufrontiersin.org

Approach Description Contribution to Aβ(22-40) Research
Molecular Dynamics (MD) Simulations Computer simulations that model the physical movements of atoms and molecules. acs.orgfrontiersin.orgProvides insights into the conformational changes, stability, and aggregation pathways of Aβ(22-40) at an atomic level. acs.org
Multiscale Modeling Integrates models at different spatial and temporal scales, from molecules to cells to organs. uwl.ac.uknih.govAllows for a more holistic understanding of how molecular-level events in Aβ(22-40) aggregation translate to cellular and systemic effects. uwl.ac.uk
Machine Learning / AI Algorithms that can learn from and make predictions on data. mit.edufrontiersin.orgCan be used to predict aggregation-prone regions, analyze complex datasets, and identify potential therapeutic targets. frontiersin.org

Q & A

Q. How can researchers improve reproducibility when sharing Beta-Amyloid (22-40) datasets?

  • Methodological Answer : Follow FAIR (Findable, Accessible, Interoperable, Reusable) principles:
  • Metadata : Detail peptide source, purity (HPLC/MS), and storage conditions.
  • Code : Provide containerized workflows (e.g., Docker) for data processing.
  • Peer review : Use platforms like Protocols.io for pre-publication method validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.